molecular formula C10H14BrNO3 B6273892 tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 156496-92-3

tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No. B6273892
CAS RN: 156496-92-3
M. Wt: 276.1
InChI Key:
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Description

Tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate (TBBO-THP-1-COOH) is a carboxylic acid derivative of the heterocyclic compound tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine (TBBO-THP). This compound has been extensively studied for its potential applications in medicinal chemistry and drug discovery. TBBO-THP-1-COOH has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.

Scientific Research Applications

Tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Studies have also shown that tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH can inhibit the growth of various cancer cell lines, including colon cancer, breast cancer, and leukemia. Furthermore, tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH has been found to be an effective inhibitor of the enzyme cyclooxygenase (COX) which is involved in the synthesis of prostaglandins, the major mediators of inflammation.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH is still under investigation. It is believed that the compound binds to and inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, the major mediators of inflammation. Additionally, tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH has been found to inhibit the growth of various cancer cell lines by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH has been found to possess a variety of biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, the major mediators of inflammation. Additionally, tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH has been found to inhibit the growth of various cancer cell lines by inducing apoptosis, or programmed cell death. Furthermore, tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH has been found to possess antiviral properties and has been shown to inhibit the replication of the human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

The major advantage of using tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH in laboratory experiments is its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, the major mediators of inflammation. Additionally, tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH has been found to possess antiviral properties and can inhibit the replication of the human immunodeficiency virus (HIV).
The major limitation of using tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH in laboratory experiments is the potential for the compound to cause unwanted side effects. It is important to note that tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH has not been approved for use in humans and its safety has not been established. Therefore, it is important to use caution when using this compound in laboratory experiments.

Future Directions

There are a variety of potential future directions for research on tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH. These include further studies on its mechanism of action, its potential applications in drug discovery, and the potential for its use in the treatment of various diseases. Additionally, further research is needed to better understand the potential side effects of tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH and to determine its safety for use in humans. Finally, further research is needed to explore the potential of tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH as an antiviral agent and its potential for use in the treatment of HIV and other viral infections.

Synthesis Methods

Tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH can be synthesized by the reaction of tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine (tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate) with acetic acid in the presence of a base catalyst. This reaction is typically carried out at room temperature and under an inert atmosphere. The product of this reaction is a mixture of the tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate (tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH) and the tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylic acid (tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate-1-COOH-H).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate involves the reaction of tert-butyl 4-bromo-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate with a dehydrating agent to form the desired product.", "Starting Materials": [ "tert-butyl 4-bromo-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate", "Dehydrating agent (such as thionyl chloride or phosphorus oxychloride)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the dehydrating agent to a solution of tert-butyl 4-bromo-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate in a suitable solvent.", "Stir the reaction mixture at room temperature for several hours.", "Remove the solvent and excess dehydrating agent under reduced pressure.", "Purify the crude product by column chromatography or recrystallization to obtain tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate as a white solid." ] }

CAS RN

156496-92-3

Product Name

tert-butyl 4-bromo-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate

Molecular Formula

C10H14BrNO3

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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